molecular formula C14H24O B14357673 Tetradec-9-en-4-yn-1-ol CAS No. 93092-30-9

Tetradec-9-en-4-yn-1-ol

Cat. No.: B14357673
CAS No.: 93092-30-9
M. Wt: 208.34 g/mol
InChI Key: PDQAUXNDRDVPKC-UHFFFAOYSA-N
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Description

Tetradec-9-en-4-yn-1-ol is an organic compound with the molecular formula C14H24O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) at the terminal position. This unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradec-9-en-4-yn-1-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a corresponding alkyne precursor. For example, starting from a compound like tetradec-9-yn-1-ol, selective hydrogenation can be performed to introduce the double bond at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps like distillation and purification to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tetradec-9-en-4-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Tetradec-9-en-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradec-9-en-4-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The hydroxyl group can form hydrogen bonds, further affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetradec-9-en-1-ol: Similar structure but lacks the triple bond.

    Tetradec-9-yn-1-ol: Similar structure but lacks the double bond.

    Hexadec-9-en-1-ol: Longer carbon chain with similar functional groups.

Uniqueness

Tetradec-9-en-4-yn-1-ol is unique due to the presence of both a double and a triple bond within the same molecule, along with a terminal hydroxyl group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

93092-30-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradec-9-en-4-yn-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-9,12-14H2,1H3

InChI Key

PDQAUXNDRDVPKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC#CCCCO

Origin of Product

United States

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